molecular formula C7H6FNO3 B2362676 5-Fluoro-3-methoxypicolinic acid CAS No. 1256821-36-9

5-Fluoro-3-methoxypicolinic acid

Cat. No.: B2362676
CAS No.: 1256821-36-9
M. Wt: 171.127
InChI Key: OQZYGMFVFXLYGV-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxypicolinic acid is a pyridine derivative featuring a fluorine atom at the 5-position and a methoxy group (-OCH₃) at the 3-position of the picolinic acid backbone. These compounds are typically employed as intermediates in pharmaceutical synthesis, agrochemicals, or ligand design due to their electronic and steric tunability .

Properties

IUPAC Name

5-fluoro-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZYGMFVFXLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methoxypicolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxypyridine.

    Oxidation: The resulting 5-fluoro-3-methoxypyridine is then oxidized to form this compound. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methoxypicolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

5-Fluoro-3-methoxypicolinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of the target, leading to various biological effects. The methoxy group also contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Intermediates : 5-Fluoro-3-methylpicolinic acid is a key building block in kinase inhibitor synthesis, leveraging fluorine’s metabolic stability .
  • Agrochemicals : Trifluoromethoxy-substituted analogs are prioritized for pesticidal activity due to enhanced lipophilicity .
  • Material Science : Aryl-substituted picolinic acids (e.g., 5-(3-Fluorophenyl)-picolinic acid) serve as ligands in catalysis, exploiting aryl ring interactions .

Biological Activity

5-Fluoro-3-methoxypicolinic acid (5F3MPA) is a derivative of picolinic acid, notable for its unique chemical structure that includes a fluorine atom at the 5-position and a methoxy group at the 3-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its significant biological activity.

  • Molecular Formula : C₇H₆FNO₃
  • Molecular Weight : Approximately 189.15 g/mol
  • Structural Features :
    • Fluorine atom at the 5-position enhances hydrogen bonding.
    • Methoxy group increases lipophilicity, facilitating membrane permeability.

Biological Activity Overview

Research indicates that 5F3MPA exhibits biological activity primarily through its derivatives. The compound is known to modulate enzyme activity and receptor binding, making it a valuable candidate in drug development and agricultural applications.

Key Findings

  • Enzyme Modulation :
    • The presence of fluorine enhances interactions with biological targets, potentially influencing metabolic pathways. Studies have shown that 5F3MPA can act as an inhibitor for certain enzymes, although specific targets are still under investigation.
  • Herbicidal Properties :
    • One notable derivative, halauxifen-methyl, synthesized from 5F3MPA, demonstrates potent herbicidal properties against broadleaf weeds while minimizing impact on cereal crops. This highlights the compound's significance in agricultural chemistry.
  • Pharmaceutical Applications :
    • The compound's structural properties allow for various chemical modifications, making it an important intermediate in synthesizing diverse pharmaceutical agents. Its derivatives have been studied for potential therapeutic effects, including anti-cancer activity .

Case Studies

Several studies have explored the biological effects of 5F3MPA and its derivatives:

  • Study on Halauxifen-Methyl :
    • Halauxifen-methyl was shown to effectively target resistant weed species, demonstrating a clear advantage in agricultural applications. Its interaction with plant physiological processes has been documented to optimize herbicide formulations.
  • Antimicrobial Activity :
    • In vitro studies have indicated that compounds derived from picolinic acids, including those related to 5F3MPA, exhibit antimicrobial properties against various pathogens. For instance, certain derivatives have shown inhibitory effects on bacterial strains such as Staphylococcus faecium and Escherichia coli at low concentrations .

Comparative Analysis

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
This compound Fluorine at position 5 and methoxy at position 3Significant herbicidal activity through derivatives
Methyl 5-bromo-3-methoxypicolinate Bromine substitution at position 5Different reactivity compared to fluorinated analogs
Methyl 5-chloro-3-methoxypicolinate Chlorine at position 5Varied electronic properties affecting biological activity
Methyl 6-fluoro-3-methoxypicolinate Fluorine at position 6Altered reactivity due to different positioning

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